

TAS-205 Safety and Tolerability in DMD: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability profile of TAS-205 (pizuglanstat), an investigational selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, with other therapeutic options for Duchenne muscular dystrophy (DMD). The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in this field.

Executive Summary

Clinical trials of TAS-205 in patients with Duchenne muscular dystrophy have demonstrated a favorable safety and tolerability profile. Across Phase 1, 2, and 3 studies, TAS-205 was generally well-tolerated, with no specific adverse drug reactions identified.[1][2][3][4] The incidence of adverse events in patients receiving TAS-205 was comparable to that of placebo. [1][2][3] This profile is presented in comparison to established and emerging therapies for DMD, including eteplirsen, ataluren, and corticosteroids, for which safety and tolerability are key considerations in treatment decisions.

Comparative Safety and Tolerability Profiles

The following tables summarize the reported adverse events from clinical trials of TAS-205 and comparator DMD therapies.



Table 1: TAS-205 Adverse Events (AEs) in Phase 2

Clinical Trial (NCT02752048)

Adverse Event	Placebo (n=12)	TAS-205 Low Dose (6.67-13.33 mg/kg/dose) (n=11)	TAS-205 High Dose (13.33-26.67 mg/kg/dose) (n=12)
Any AE	10 (83.3%)	10 (90.9%)	11 (91.7%)
Nasopharyngitis	5 (41.7%)	5 (45.5%)	4 (33.3%)
Vomiting	1 (8.3%)	2 (18.2%)	2 (16.7%)
Contusion	1 (8.3%)	1 (9.1%)	2 (16.7%)
Fall	1 (8.3%)	2 (18.2%)	1 (8.3%)
Pyrexia	0	2 (18.2%)	1 (8.3%)
Upper respiratory tract inflammation	2 (16.7%)	1 (9.1%)	1 (8.3%)
Pharyngitis	1 (8.3%)	0	2 (16.7%)
Influenza	2 (16.7%)	0	0
Gastroenteritis	1 (8.3%)	1 (9.1%)	0
Bronchitis	0	0	2 (16.7%)

Data adapted from a Phase 2, randomized,

double-blind, placebo-

controlled study. All

AEs were reported as

mild or moderate, with

the exception of one

serious case of

asthma in the high-

dose group

considered unrelated

to the treatment.[1][4]



Table 2: Eteplirsen Treatment-Emergent Adverse Events (TEAEs) in a Phase 3, Open-Label Study (PROMOVI)

Adverse Event	Eteplirsen (n=79)	
Any TEAE	79 (100%)	
Headache	15 (19.0%)	
Vomiting	13 (16.5%)	
Contusion	Not Reported	
Fall	Not Reported	
Pyrexia	Not Reported	
Nasopharyngitis	Not Reported	
Cough	Not Reported	
Arthralgia	≥10%	
Rash	≥10%	
Catheter site pain	≥10%	
Upper respiratory tract infection	≥10%	

Data from the PROMOVI trial (NCT02255552). Most frequent treatment-related adverse events were headache and vomiting; none led to treatment discontinuation.[5] In a phase 2 clinical study (NCT01396239), adverse drug reactions were reported at a rate at least 25% higher than in the placebo group.[6]

Table 3: Ataluren Treatment-Emergent Adverse Events (TEAEs) in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (ACT DMD)



Adverse Event	Placebo (n=115)	Ataluren (n=115)
Any TEAE	97 (84.3%)	98 (85.2%)
Vomiting	22 (19.1%)	24 (20.9%)
Pyrexia	15 (13.0%)	18 (15.7%)
Cough	15 (13.0%)	17 (14.8%)
Headache	12 (10.4%)	16 (13.9%)
Nasopharyngitis	17 (14.8%)	13 (11.3%)
Upper respiratory tract infection	14 (12.2%)	11 (9.6%)
Diarrhoea	9 (7.8%)	11 (9.6%)
Abdominal pain upper	6 (5.2%)	10 (8.7%)
Nausea	6 (5.2%)	9 (7.8%)
Fall	10 (8.7%)	6 (5.2%)
Data from the ACT DMD trial (NCT01826487). Most treatment-emergent adverse events were mild to moderate in severity.[7][8]		

Table 4: Comparison of Most Frequent Treatment-Emergent Adverse Events (TEAEs) for Deflazacort and Prednisone in DMD



Adverse Event (≥10% in any group)	Placebo (n=50)	Deflazacort 0.9 mg/kg/d (n=48)	Deflazacort 1.2 mg/kg/d (n=48)	Prednisone 0.75 mg/kg/d (n=50)
Cushingoid appearance	10 (20%)	31 (65%)	36 (75%)	38 (76%)
Erythema	10 (20%)	20 (42%)	25 (52%)	27 (54%)
Hirsutism	6 (12%)	17 (35%)	23 (48%)	31 (62%)
Weight increased	7 (14%)	14 (29%)	16 (33%)	24 (48%)
Upper respiratory tract infection	11 (22%)	11 (23%)	11 (23%)	12 (24%)
Cough	10 (20%)	10 (21%)	11 (23%)	10 (20%)
Nasopharyngitis	10 (20%)	9 (19%)	9 (19%)	11 (22%)
Headache	6 (12%)	8 (17%)	9 (19%)	10 (20%)
Vomiting	8 (16%)	7 (15%)	8 (17%)	7 (14%)
Pyrexia	6 (12%)	6 (13%)	7 (15%)	8 (16%)
Fall	6 (12%)	6 (13%)	6 (13%)	6 (12%)

Data from a

randomized,

double-blind,

placebo- and

active-controlled

study.[9][10]

Deflazacort has

been associated

with a greater

risk of cataracts

compared to

prednisone.[11]

Experimental Protocols



TAS-205 Clinical Trials

- Phase 1 (NCT02246478): A double-blind, randomized, placebo-controlled study to evaluate
 the safety, pharmacokinetics, and pharmacodynamics of single and 7-day repeated oral
 doses of TAS-205 in Japanese DMD patients.[12][13][14] Patients aged 5 to under 16 years
 were enrolled.[13] The study involved dose-escalation steps.[12]
- Phase 2 (NCT02752048): A randomized, double-blind, placebo-controlled study to assess
 the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[1][3]
 Patients were randomized 1:1:1 to receive low-dose TAS-205 (6.67-13.33 mg/kg/dose), high-dose TAS-205 (13.33-26.67 mg/kg/dose), or placebo orally twice daily for 24 weeks.[3] The
 primary endpoint was the change from baseline in the 6-minute walk distance (6MWD).[3]
- Phase 3 (REACH-DMD NCT04587908): A randomized, placebo-controlled, double-blind, and open-label extension study of TAS-205 in ambulatory and non-ambulatory DMD patients.[15] The ambulatory cohort aimed to assess efficacy based on the mean change from baseline to 52 weeks in the time to rise from the floor. The non-ambulatory cohort's primary purpose was to assess the safety of TAS-205 by collecting the incidence of adverse events over 52 weeks.[15]

Comparator Clinical Trials

- Eteplirsen (NCT01396239): A randomized, double-blind, placebo-controlled study in DMD boys aged 7 to 13 years with deletions correctable by skipping exon 51.[16] Patients received weekly intravenous infusions of 30 or 50 mg/kg eteplirsen or placebo for 24 weeks.
 [16] Placebo patients were switched to active treatment at week 25.[16] The primary endpoints were dystrophin-positive fibers and change in 6MWD.[16]
- Ataluren (ACT DMD NCT01826487): A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial in boys aged 7-16 years with nonsense mutation DMD.[7] Patients received ataluren (40 mg/kg per day) or placebo orally three times daily for 48 weeks.[7] The primary endpoint was the change in 6MWD from baseline to week 48.[7]
- Corticosteroids (FOR-DMD NCT01603407): A multi-center, double-blind, parallel-group study comparing three corticosteroid regimens in boys with DMD aged 4-7 years over a period of 36-60 months.[17][18] The regimens were daily prednisone (0.75 mg/kg/day), intermittent prednisone (0.75 mg/kg/day, 10 days on, 10 days off), and daily deflazacort (0.9

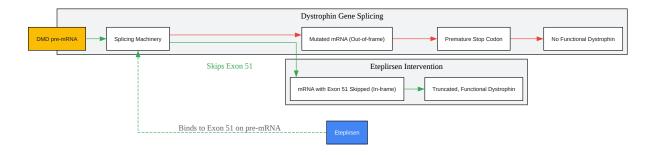


mg/kg/day).[17][19] The primary objective was to compare the efficacy of the three regimens. [17]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for TAS-205 and the comparator therapies.

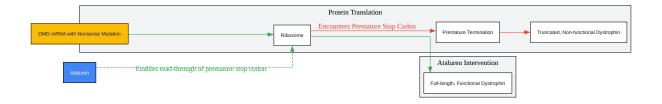
Mechanism of Action of TAS-205



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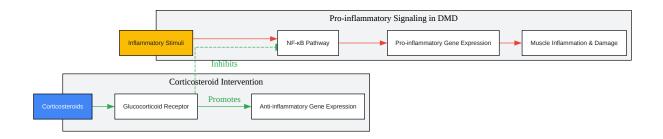
Mechanism of Action of Eteplirsen





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Mechanism of Action of Corticosteroids

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